

Application Notes and Protocols: 5-Methyl-2-methoxyacetophenone in Medicinal Chemistry

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Compound of Interest

Compound Name:	1-(2-Methoxy-5-methylphenyl)ethanone
Cat. No.:	B1352155

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-Methyl-2-methoxyacetophenone as a versatile building block in medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly available literature, its structural similarity to other pharmacologically active acetophenones suggests its utility as a scaffold for the synthesis of novel therapeutic agents. This document outlines protocols for the synthesis of chalcone derivatives from 5-Methyl-2-methoxyacetophenone and details key biological assays to evaluate their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Introduction: The Acetophenone Scaffold in Drug Discovery

Acetophenones are a class of organic compounds characterized by an acetyl group attached to a benzene ring. This scaffold is present in numerous natural and synthetic molecules exhibiting a wide range of pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. The substitution pattern on the phenyl ring significantly influences the biological activity of these compounds. 5-Methyl-2-methoxyacetophenone, with its methyl and methoxy substitutions, offers a unique starting point for the synthesis of diverse compound libraries for drug discovery.

One of the most prominent applications of acetophenones in medicinal chemistry is their use as precursors for the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as key intermediates in the biosynthesis of flavonoids and exhibit a broad spectrum of biological activities. The α,β -unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore that can interact with various biological targets through Michael addition, making them attractive candidates for drug development.

Synthetic Applications: Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation is a robust and widely used method for the synthesis of chalcones, involving the base-catalyzed reaction between an acetophenone and an aromatic aldehyde. 5-Methyl-2-methoxyacetophenone can be readily employed in this reaction to generate a library of chalcone derivatives with diverse substitutions on the second aromatic ring.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

- 5-Methyl-2-methoxyacetophenone
- Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
- Ethanol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Hydrochloric acid (HCl), dilute
- Distilled water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer

Procedure:

- **Dissolution of Reactants:** In a round-bottom flask, dissolve 1.0 equivalent of 5-Methyl-2-methoxyacetophenone and 1.1 equivalents of the desired substituted aromatic aldehyde in a minimal amount of absolute ethanol.
- **Base Addition:** While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH dropwise. The reaction mixture will typically change color.
- **Reaction Monitoring:** Continue stirring the reaction at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
- **Precipitation:** Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
- **Acidification:** Slowly add dilute HCl to the mixture with constant stirring until the solution becomes acidic (pH 2-3), leading to the precipitation of the crude chalcone.
- **Isolation and Purification:** Collect the solid precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
- **Characterization:** Confirm the structure and purity of the synthesized chalcones using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Potential Therapeutic Applications and Biological Evaluation

Based on the known activities of structurally related chalcones, derivatives of 5-Methyl-2-methoxyacetophenone are promising candidates for evaluation in several therapeutic areas.

Anticancer Activity

Chalcones have been extensively studied for their cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The antiproliferative activity of novel chalcones derived from 5-Methyl-2-methoxyacetophenone can be assessed using the MTT assay.

Materials:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the synthesized chalcones in cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds and incubate for 48-72 hours.
- MTT Addition: After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Representative Chalcone Derivatives

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
(2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one	HCT116	4.1	[1]
4-Methoxy substituted diaryl ether chalcone	MCF-7	3.44 ± 0.19	[2]
4-Methoxy substituted diaryl ether chalcone	HepG2	4.64 ± 0.23	[2]
4-Methoxy substituted diaryl ether chalcone	HCT116	6.31 ± 0.27	[2]
Vanillin-based chalcone analogue 9	HCT-116	6.85 ± 0.71 μg/mL	[2]
Vanillin-based chalcone analogue 10	HCT-116	7.9 ± 1.37 μg/mL	[2]

Antimicrobial Activity

Chalcones have demonstrated significant activity against a range of pathogenic bacteria and fungi. The antimicrobial potential of 5-Methyl-2-methoxyacetophenone-derived chalcones can be determined by measuring their Minimum Inhibitory Concentration (MIC).

Materials:

- Bacterial or fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*)

- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microplates
- Standard antibiotic/antifungal drug (e.g., ampicillin, fluconazole)
- Resazurin solution (for viability indication)

Procedure:

- Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
- Serial Dilution: Perform a two-fold serial dilution of the synthesized chalcones in the broth medium in a 96-well plate.
- Inoculation: Add the microbial inoculum to each well.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin.

Table 2: Antimicrobial Activity of Representative Chalcone Derivatives

Compound/Derivative	Microorganism	MIC (μ g/mL)	Reference
1,3-Bis-(2-hydroxy-phenyl)-propenone	MRSA	25-50	[3]
3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone	MRSA	98.7±43.3	[3]
3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone	MRSA	108.7±29.6	[3]
Trifluoromethyl-substituted chalcone analog	S. aureus	7.81-250	[4]
Trifluoromethyl-substituted chalcone analog	C. parapsilosis	15.6-31.25	[4]

Anti-inflammatory Activity

Many chalcone derivatives exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] The anti-inflammatory activity of novel chalcones can be initially screened by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Complete cell culture medium
- Lipopolysaccharide (LPS)

- Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- 96-well microplates

Procedure:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
- Compound Treatment: Treat the cells with various concentrations of the synthesized chalcones for 1 hour.
- LPS Stimulation: Stimulate the cells with LPS (1 μ g/mL) and incubate for 24 hours.
- Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent A, followed by Griess reagent B.
- Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
- Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC₅₀ value.

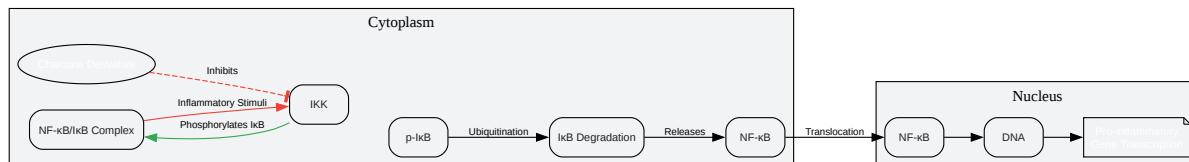
Mechanism of Action: Modulation of Signaling Pathways

Chalcones are known to exert their biological effects by interfering with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation, immunity, and cell survival.^{[8][9][10]} In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of I κ B, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory

genes. Many chalcones have been shown to inhibit NF-κB activation by preventing IκB degradation.[11][12]

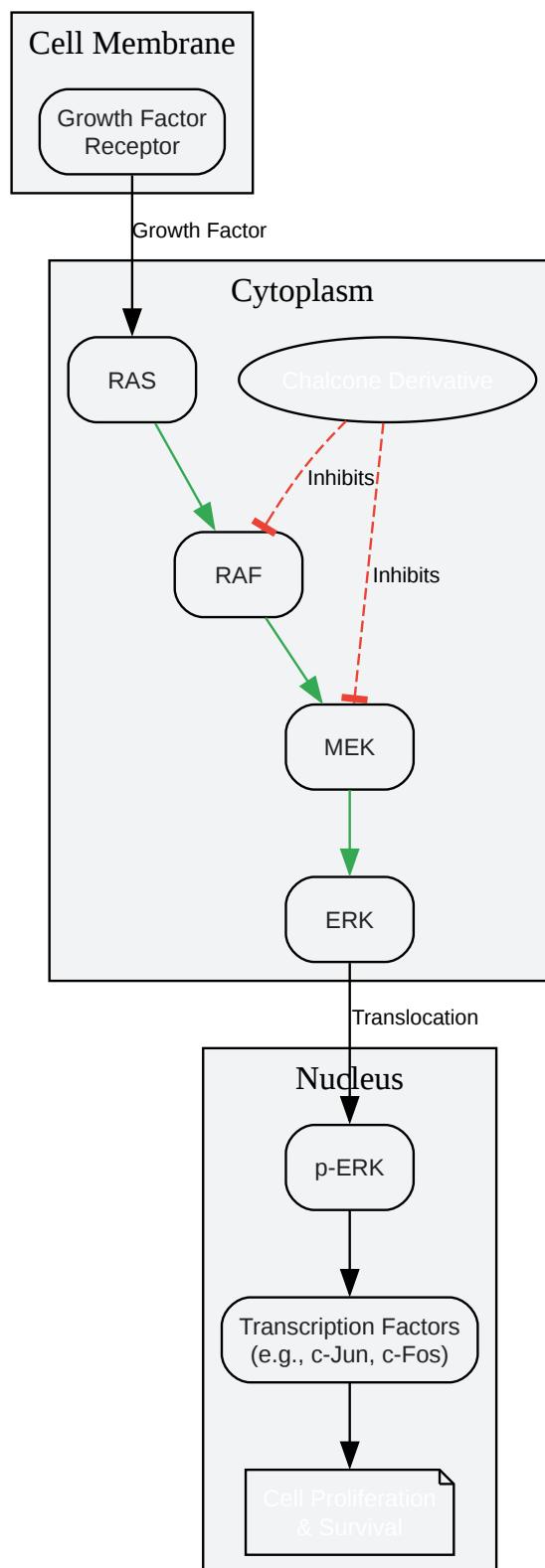


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Inhibition of the NF-κB signaling pathway by chalcone derivatives.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[1][7] Aberrant MAPK signaling is often implicated in cancer. Some chalcones have been shown to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.[13][14]

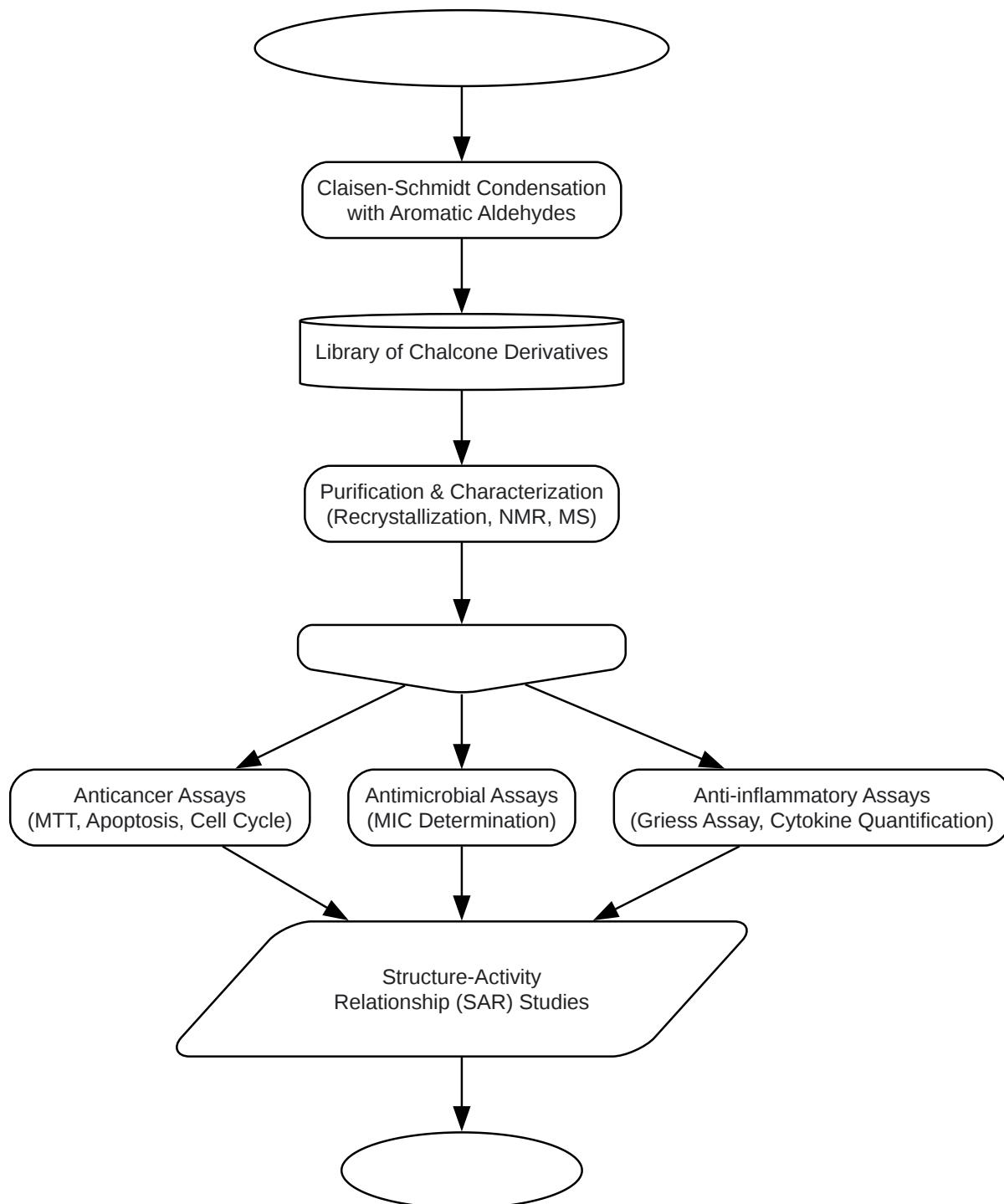


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Modulation of the MAPK signaling pathway by chalcone derivatives.

Experimental Workflow Summary

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of chalcone derivatives from 5-Methyl-2-methoxyacetophenone.



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Workflow for discovery of bioactive chalcones.

Conclusion

5-Methyl-2-methoxyacetophenone represents a valuable and readily accessible starting material for the synthesis of novel, biologically active compounds, particularly chalcone derivatives. The protocols and application notes provided herein offer a framework for researchers to explore the potential of this scaffold in the development of new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions. Further derivatization and comprehensive structure-activity relationship studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds.

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